molecular formula C18H27FN2 B14919735 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B14919735
M. Wt: 290.4 g/mol
InChI Key: ROQLCEYBXCUCLX-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The presence of the fluorobenzyl and methylcyclohexyl groups in this compound adds to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(4-methylcyclohexyl)piperazine: Lacks the fluorine atom, which may result in different pharmacological properties.

    1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    1-(2-Fluorobenzyl)-4-cyclohexylpiperazine: Lacks the methyl group on the cyclohexyl ring, which may influence its chemical and biological behavior.

Uniqueness

1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the fluorobenzyl and methylcyclohexyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27FN2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27FN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3

InChI Key

ROQLCEYBXCUCLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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